3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile is a complex organic compound with a unique structure that includes a cyclopropane ring and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclopropane derivatives with nitrile-containing reagents. One common method involves the use of diethyl malonate and 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide . The reaction proceeds through a series of steps, including the formation of cyclopropane intermediates and subsequent introduction of nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile groups can form strong interactions with enzymes and receptors, influencing their activity and function. Additionally, the cyclopropane ring can introduce strain into molecular structures, affecting their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclopropane-1,1,2,2-tetracarbonitrile: Similar structure but with different substituents.
1,1,2,2-Cyclopropane-tetracarbonitrile: Lacks the dimethylpropanoyl group, leading to different chemical properties.
Properties
Molecular Formula |
C12H10N4O |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(2,2-dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H10N4O/c1-10(2,3)9(17)8-11(4-13,5-14)12(8,6-15)7-16/h8H,1-3H3 |
InChI Key |
DXJAUBCSOSAXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1C(C1(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.